Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom The compound also features a phenylsulfinyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(phenylsulfinyl)acetate with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phenylsulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of various substituted esters or amides
Scientific Research Applications
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The phenylsulfinyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, potentially leading to the disruption of DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a sulfone group instead of a sulfinyl group.
Ethyl 5-(phenylthio)-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a sulfide group instead of a sulfinyl group.
Ethyl 5-(phenylsulfinyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but with a different substitution pattern on the thiadiazole ring.
Uniqueness
Ethyl 5-(phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the phenylsulfinyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials with unique properties.
Properties
IUPAC Name |
ethyl 5-(benzenesulfinyl)thiadiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-2-16-10(14)9-11(17-13-12-9)18(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVKDWWYWLADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)S(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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